molecular formula C12H14N2O2S B2401548 5-(4-Ethoxybenzyl)-2-imino-1,3-thiazolidin-4-one CAS No. 301174-65-2

5-(4-Ethoxybenzyl)-2-imino-1,3-thiazolidin-4-one

Cat. No.: B2401548
CAS No.: 301174-65-2
M. Wt: 250.32
InChI Key: BXAFQNAEYXEBHY-UHFFFAOYSA-N
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Description

5-(4-Ethoxybenzyl)-2-imino-1,3-thiazolidin-4-one: is a heterocyclic compound that features a thiazolidinone core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethoxybenzyl)-2-imino-1,3-thiazolidin-4-one typically involves the reaction of 4-ethoxybenzylamine with carbon disulfide and chloroacetic acid, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives on the aromatic ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial or anticancer properties.

Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

  • 5-(4-Methoxybenzyl)-2-imino-1,3-thiazolidin-4-one
  • 5-(4-Chlorobenzyl)-2-imino-1,3-thiazolidin-4-one
  • 5-(4-Methylbenzyl)-2-imino-1,3-thiazolidin-4-one

Comparison: 5-(4-Ethoxybenzyl)-2-imino-1,3-thiazolidin-4-one is unique due to the presence of the ethoxy group on the benzyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, the ethoxy group may enhance its solubility and interaction with specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-amino-5-[(4-ethoxyphenyl)methyl]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-2-16-9-5-3-8(4-6-9)7-10-11(15)14-12(13)17-10/h3-6,10H,2,7H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAFQNAEYXEBHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2C(=O)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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